molecular formula C13H19NO4S3 B2658197 Methyl 2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034408-26-7

Methyl 2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2658197
M. Wt: 349.48
InChI Key: VLCVJEXPQLCJAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups . The thiophene and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group and the ester group could participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups . For instance, the thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfonyl group is a good leaving group, suggesting that this compound could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of polar functional groups like the sulfonyl group and the ester group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Research conducted on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to Methyl 2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate, demonstrated antimicrobial activities against both bacterial and fungal strains. The study explored the reactivity of certain intermediates towards various reagents, leading to the synthesis of new compounds with potential antimicrobial applications (Wardkhan et al., 2008).

Synthesis of Fused Heterocycles

Another study focused on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from readily available precursors. This research outlines a method for creating compounds with potential pharmaceutical and material science applications, demonstrating the versatility of sulfur-containing heterocycles (Yin et al., 2008).

Asymmetric Catalysis

A study on the preparation of new chiral pyridine–phosphine ligands and their application in Pd-catalyzed asymmetric allylic alkylations highlights the importance of sulfur-containing compounds in facilitating stereoselective reactions. This work contributes to the development of methodologies for producing chiral molecules, which are crucial in pharmaceutical research (Uenishi & Hamada, 2001).

Antimicrobial and Acid Dissociation Studies

Research into the synthesis, structural characterization, and biological activities of specific thiohydantoin derivatives fused to pyrrolidine compounds demonstrated antimicrobial properties and provided insights into their acid dissociation constants. Such studies are essential for understanding the pharmacological profiles of new therapeutic agents (Nural et al., 2018).

properties

IUPAC Name

methyl 2-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S3/c1-3-10-4-5-13(20-10)21(16,17)14-7-6-11(8-14)19-9-12(15)18-2/h4-5,11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCVJEXPQLCJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

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